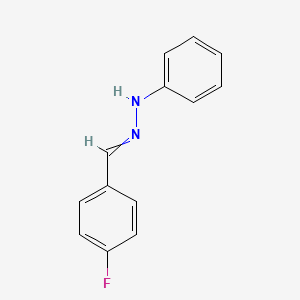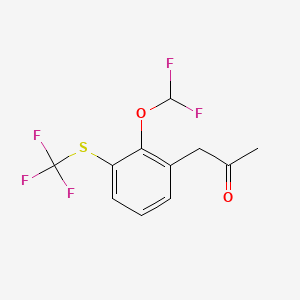
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes two bromopyridine groups and a phenylpyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce complex organic frameworks.
Aplicaciones Científicas De Investigación
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine involves its interaction with molecular targets through its bromopyridine and phenylpyridine groups. These interactions can influence various biochemical pathways, making the compound useful in studying molecular mechanisms in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(pyrazol-1-yl)pyridine: Another pyridine derivative with similar structural features but different functional groups.
6-Bromo-2-pyridinecarboxaldehyde: A simpler bromopyridine compound with different reactivity.
Uniqueness
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine is unique due to its combination of bromopyridine and phenylpyridine groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
84488-19-7 |
|---|---|
Fórmula molecular |
C21H13Br2N3 |
Peso molecular |
467.2 g/mol |
Nombre IUPAC |
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine |
InChI |
InChI=1S/C21H13Br2N3/c22-20-10-4-8-16(25-20)18-12-15(14-6-2-1-3-7-14)13-19(24-18)17-9-5-11-21(23)26-17/h1-13H |
Clave InChI |
WSNWPGCJPUEVAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(=CC=C3)Br)C4=NC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)




![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)






